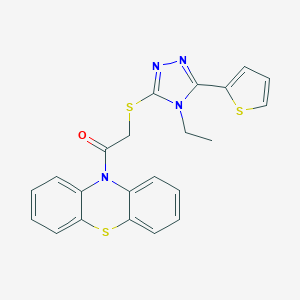![molecular formula C26H23N5O B292946 13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B292946.png)
13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core with a phenylpiperazine derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Applications De Recherche Scientifique
9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In its antitumor role, the compound may interfere with DNA replication and repair processes, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piritrexim: A pyrido[2,3-d]pyrimidine derivative known for its antitumor activity.
Isopiritrexim: Another pyrido[2,3-d]pyrimidine with similar biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have shown potential as PARP-1 inhibitors and possess antitumor properties.
Uniqueness
What sets 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine apart is its unique combination of a pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core with a phenylpiperazine moiety. This structural arrangement imparts distinct biological activities and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C26H23N5O |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C26H23N5O/c1-18-16-21(19-8-4-2-5-9-19)29-26-22(18)23-24(32-26)25(28-17-27-23)31-14-12-30(13-15-31)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3 |
Clé InChI |
FGFSGHYNSPNFJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)
![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![13-methyl-6-morpholin-4-yl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B292881.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea](/img/structure/B292887.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea](/img/structure/B292889.png)
